molecular formula C10H13N3 B8773482 tert-Butylamino-4-ethynylpyrimidine CAS No. 876521-32-3

tert-Butylamino-4-ethynylpyrimidine

Cat. No.: B8773482
CAS No.: 876521-32-3
M. Wt: 175.23 g/mol
InChI Key: NDZQBEZLDILBID-UHFFFAOYSA-N
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Description

“tert-Butylamino-4-ethynylpyrimidine” is a chemical compound with the molecular formula C10H13N3 . It is also known as “2-tert-butylamino-4-ethynylpyrimidine” and "N-tert-butyl-4-ethynylpyrimidin-2-amine" .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The process starts with 2-chloro-4-[trimethylsilylethynyl]pyrimidine, which is heated in tert-butylamine to produce 2-tert-butylamino-4-[trimethylsilylethynyl]pyrimidine . This crude product is then used in subsequent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with a tert-butylamino group and an ethynyl group . The molecular weight of this compound is 175.23 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, one reaction involves the use of 2-chloro-4-[trimethylsilylethynyl]pyrimidine, which is heated in tert-butylamine to produce 2-tert-butylamino-4-[trimethylsilylethynyl]pyrimidine .

Properties

CAS No.

876521-32-3

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-tert-butyl-4-ethynylpyrimidin-2-amine

InChI

InChI=1S/C10H13N3/c1-5-8-6-7-11-9(12-8)13-10(2,3)4/h1,6-7H,2-4H3,(H,11,12,13)

InChI Key

NDZQBEZLDILBID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=CC(=N1)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-tert-butylamino-4-[trimethylsilylethynyl]pyrimidine (from Example 2) in CH3OH (150 mL) was treated with a solution of KOH (30 mg) in CH3OH (5 mL). After 30 min, additional KOH (30 mg) in CH3OH (5 mL) was added. After a further 30 min, the mixture was concentrated and the residue was diluted with hexanes and loaded directly onto a short pad of SiO2. The product was eluted with 10% EtOAc in hexanes to provide the crude product as a light brown oil (18.6 g, 90% for 2 steps), which was used without further purification. TLC: Rf=0.29. IR: 3294 (m), 2965 (m), 2114 (w), 1571 (s). 1H NMR: 8.23 (d, J=5.0 Hz, 1H), 6.60 (d, J=5.0 Hz, 1H), 5.20 (s, 1H), 3.15 (s, 1H), 1.43 (s, 9H). 13C NMR: 161.97, 157.99, 149.87, 112.63, 81.71, 78.72, 51.06, 28.80.
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90%

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